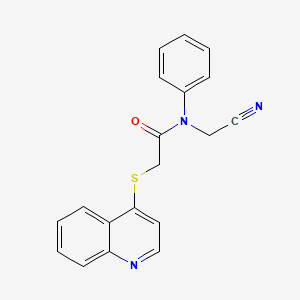

N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-N-phenyl-2-quinolin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c20-11-13-22(15-6-2-1-3-7-15)19(23)14-24-18-10-12-21-17-9-5-4-8-16(17)18/h1-10,12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIVEOUIXXRFES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC#N)C(=O)CSC2=CC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline ring One common method involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materialsIndustrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the phenyl group, using reagents such as sodium hydride or alkyl halides

Scientific Research Applications

Chemical Applications

The compound is primarily used as a building block in organic synthesis. Its unique structural features allow chemists to modify it for various applications, leading to the development of new compounds with desired properties.

Biological Applications

N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide has potential as a biological probe due to its ability to interact with biological systems. Its structural characteristics facilitate its use in studying enzyme activities and cellular processes.

Medical Applications

This compound shows promise as a lead compound for drug development, particularly in:

- Antimicrobial Research : The compound's structure suggests it may inhibit bacterial growth or disrupt cellular functions in pathogens.

- Anticancer Research : Studies indicate that similar quinoline derivatives can induce apoptosis in cancer cells. For example, related compounds have demonstrated cytotoxicity against human breast cancer cells (MCF7) with IC50 values around 15 μM.

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of quinoline derivatives, this compound exhibited significant cytotoxicity against MCF7 cells. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 15 | Induction of apoptosis |

| Dexamethasone | 10 | Glucocorticoid receptor agonist |

Case Study 2: Antimicrobial Activity

Research has shown that quinoline derivatives can inhibit bacterial growth. In vitro assays indicated that this compound has potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, such as topoisomerases or kinases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Acetamides

Structural and Functional Group Variations

Key Comparisons

Electronic and Steric Effects :

- The quinoline-sulfanyl group in the target compound provides a planar aromatic system, facilitating interactions with biological targets (e.g., DNA intercalation).

- Halogenation : Chloro (523990-92-3) and bromo/fluoro (352329-31-8, 20) substituents increase molecular weight and lipophilicity, impacting membrane permeability.

Hydrogen-Bonding Capacity :

- The cyanomethyl group (-CH₂CN) in the target compound acts as a hydrogen-bond acceptor, whereas sulfamoyl (-SO₂NH₂) in 477329-16-1 offers both donor and acceptor sites, improving aqueous solubility .

Pharmacological Potential :

- Antimicrobial Activity: The 1,2-dihydroquinolinone derivative (523990-92-3) demonstrated explicit antimicrobial properties, likely due to the chloro group’s electrophilic reactivity .

- Enzyme Inhibition : Fluorinated analogs (e.g., 352329-31-8) are candidates for kinase inhibition, leveraging trifluoromethyl’s metabolic stability .

Biological Activity

N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a quinoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the cyanomethyl group and the phenyl ring enhances its lipophilicity, potentially improving its membrane permeability and biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with a quinoline structure often exhibit inhibitory effects on various enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Activity

Several studies have investigated the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of related quinoline compounds on breast adenocarcinoma and glioblastoma multiforme cells. The results demonstrated that these compounds induced apoptosis in cancer cells at nanomolar concentrations, highlighting their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast Cancer | 0.5 | Apoptosis Induction |

| Compound B | Glioblastoma | 0.3 | Cell Cycle Arrest |

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been extensively studied. This compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

In antimicrobial assays, quinoline-based compounds demonstrated varying degrees of activity against pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness was linked to structural modifications that enhanced their ability to penetrate bacterial membranes .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 4.0 |

| Candida albicans | 8.0 |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring and the presence of electron-withdrawing groups significantly influence the biological activity of quinoline derivatives. For instance, halogen substitutions on the phenyl ring often enhance antimicrobial potency due to increased lipophilicity, facilitating better membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.